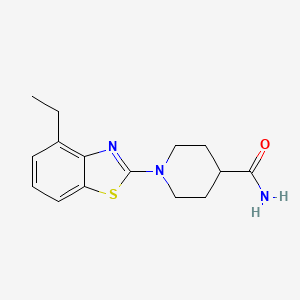![molecular formula C14H16F3N5O2 B6444093 2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyrazine CAS No. 2549024-70-4](/img/structure/B6444093.png)
2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)methoxy]pyrazine is a useful research compound. Its molecular formula is C14H16F3N5O2 and its molecular weight is 343.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.12560926 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of the compound is the calcitonin gene-related peptide (CGRP) receptor . This receptor is found in the meningeal blood vessels and dura, which are pain sensitive and innervated by peripheral sensory trigeminal nerves .
Mode of Action
The compound acts as a CGRP receptor antagonist . It binds to the CGRP receptors, preventing the neurotransmitter CGRP from activating the receptor . This inhibits the downstream signaling pathways that are normally activated by CGRP, leading to a reduction in pain sensation .
Biochemical Pathways
It is known that the compound’s antagonistic action on the cgrp receptor disrupts the normal signaling pathways that lead to pain sensation .
Result of Action
The molecular and cellular effects of the compound’s action result in a reduction in pain sensation. During a migraine attack, levels of CGRP rise in the cranial circulation, and CGRP has been shown to cause migraine-like headaches . By blocking the CGRP receptor, the compound can prevent these effects and reduce the severity of migraine attacks .
Properties
IUPAC Name |
2-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5O2/c15-14(16,17)13-21-20-12(24-13)8-22-5-1-10(2-6-22)9-23-11-7-18-3-4-19-11/h3-4,7,10H,1-2,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFOLCOSOFTICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B6444013.png)
![3-fluoro-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine](/img/structure/B6444020.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethylpyrimidine](/img/structure/B6444026.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2,6-dimethylpyrimidine](/img/structure/B6444033.png)
![3-chloro-4-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444037.png)

![1-(4-{[1-(3-chloropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-ethylpiperazine](/img/structure/B6444046.png)
![8-cyclopentyl-5-methyl-2-{[2-(morpholin-4-yl)ethyl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6444054.png)
![2-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]-6-methylpyridine](/img/structure/B6444056.png)
![3-chloro-4-({1-[(pyridin-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6444081.png)
![2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6444085.png)
![N-[1-(oxan-4-yl)pyrrolidin-3-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B6444103.png)
![3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B6444104.png)
![1-(4-methylpiperidin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6444126.png)
